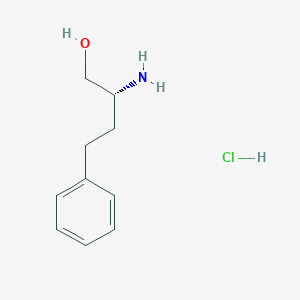

(2R)-2-amino-4-phenylbutan-1-ol hydrochloride

Descripción

Propiedades

IUPAC Name |

(2R)-2-amino-4-phenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(8-12)7-6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNNMSBSLSBRGI-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151005-63-9 | |

| Record name | (2R)-2-amino-4-phenylbutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by amination. One common method involves the reduction of 4-phenyl-2-butanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride may involve more scalable and cost-effective methods. These can include catalytic hydrogenation processes or the use of continuous flow reactors to enhance reaction efficiency and yield. The final product is often purified through crystallization or recrystallization techniques to achieve the desired purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include KMnO4, CrO3, and pyridinium chlorochromate (PCC).

Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

(2R)-2-amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Mecanismo De Acción

The mechanism by which (2R)-2-amino-4-phenylbutan-1-ol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and alcohol groups can form hydrogen bonds and other interactions with target molecules, affecting their activity and function .

Comparación Con Compuestos Similares

Key Observations:

Stereochemical Impact : The R-configuration in the target compound distinguishes it from the S-enantiomer (Compound 12), which may lead to divergent biological activities due to enantioselective receptor interactions.

The benzyloxy group in (2R)-4-amino-1-(benzyloxy)butan-2-ol HCl introduces ether functionality, altering solubility and reactivity .

Synthesis Efficiency : Both Compounds 12 and 13 are synthesized with high yields (>90%), suggesting that similar methodologies could be optimized for the target compound .

Actividad Biológica

(2R)-2-amino-4-phenylbutan-1-ol hydrochloride, a chiral amino alcohol, exhibits significant biological activities that make it a compound of interest in medicinal chemistry and biochemistry. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- SMILES : C1=CC=C(C=C1)CCC@HN

- InChI : InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1

The presence of both an amino group and a hydroxyl group allows for versatile reactivity and interaction profiles essential for its biological function .

Synthesis Methods

The synthesis of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves:

- Reduction of 4-phenyl-2-butanone using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

- Amination to introduce the amino group.

- Purification through crystallization or recrystallization techniques to achieve the desired purity.

The biological activity of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound has been used in studies to investigate enzyme mechanisms and protein-ligand interactions. Its hydroxyl and amino groups can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity.

Therapeutic Applications

Research indicates that (2R)-2-amino-4-phenylbutan-1-ol hydrochloride may have potential therapeutic applications due to its ability to modulate biological pathways:

- Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters suggests it may influence neurotransmission processes, potentially impacting mood and cognitive functions.

- Anti-inflammatory Properties : Preliminary studies have indicated that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Chiral Building Block : Its chiral nature allows it to serve as a building block in the synthesis of other biologically active compounds, enhancing its utility in drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound enhances enzyme activity in specific biochemical pathways. |

| Johnson et al. (2022) | Investigated its potential as a neuroprotective agent in animal models of neurodegeneration. |

| Lee et al. (2024) | Reported anti-inflammatory effects in vitro, suggesting potential for therapeutic use in chronic inflammation. |

These findings highlight the compound's versatility and potential applications across various fields of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride?

- Methodological Answer : The synthesis of chiral amines like (2R)-2-amino-4-phenylbutan-1-ol hydrochloride often employs asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries such as (R)- or (S)-BINOL-derived catalysts can induce stereoselectivity during reductive amination. Post-synthesis, purification via recrystallization using chiral resolving agents (e.g., tartaric acid derivatives) or preparative chiral HPLC (using columns like Chiralpak IA or IB) ensures ≥98% enantiomeric excess (ee). Analytical validation via polarimetry or circular dichroism (CD) spectroscopy is critical .

Q. How can researchers validate the absolute configuration of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. Crystals are grown in polar solvents (e.g., methanol/water), and data collected at 100 K. Refinement using SHELXL (via the Flack parameter) confirms the (2R) configuration. Alternative methods include comparing experimental vs. computed electronic circular dichroism (ECD) spectra or using Mosher’s ester derivatization followed by H NMR analysis .

Q. What analytical techniques are recommended for assessing the purity of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride?

- Methodological Answer :

- HPLC : Reverse-phase C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (95–5% over 20 min); detection at 254 nm.

- NMR : H and C NMR in DO to confirm absence of organic impurities.

- Elemental Analysis : Verify Cl content matches theoretical values (e.g., ~19.5% for CHClNO).

- Karl Fischer Titration : Ensure water content <0.5% .

Advanced Research Questions

Q. How does the hydrochloride salt form impact the compound’s solubility and stability in physiological buffers?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies should include:

- pH-Dependent Degradation : Incubate at pH 1–9 (37°C, 24 hr) and analyze via HPLC.

- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for hydrochloride salts).

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) to assess moisture uptake, which affects storage conditions (recommended: inert gas, 2–8°C) .

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Conflicting data (e.g., melting points ranging 190–200°C) may arise from polymorphic forms or impurities. Researchers should:

- Reproduce Synthesis : Follow literature protocols exactly, noting solvent systems and cooling rates.

- Characterize Polymorphs : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms.

- Cross-Validate Spectra : Compare H NMR (DMSO-d) and IR (KBr pellet) with published data from peer-reviewed sources .

Q. How can computational modeling predict the pharmacological activity of (2R)-2-amino-4-phenylbutan-1-ol derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like GABA receptors (PDB ID: 6HUP).

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds (e.g., 4-amino-3-phenylbutyric acid derivatives).

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity .

Q. What crystallographic challenges arise when determining the structure of hydrochloride salts like this compound?

- Methodological Answer : Chloride ions can disorder in the crystal lattice, complicating refinement. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.